molecular formula C12H14N2O3 B2814667 N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide CAS No. 345366-88-3

N-cyclopropyl-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2814667
CAS No.: 345366-88-3
M. Wt: 234.255
InChI Key: OUFPIFBYPZSFEY-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-(3-methoxyphenyl)oxamide is an organic compound with a unique structure that includes a cyclopropyl group and a methoxyphenyl group attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(3-methoxyphenyl)oxamide typically involves the reaction of cyclopropylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of N-cyclopropyl-N’-(3-methoxyphenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxamides.

Scientific Research Applications

N-cyclopropyl-N’-(3-methoxyphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N’-(3-methoxypropyl)oxamide
  • N-cyclopentyl-N’-(3-methoxyphenyl)oxamide
  • N-cyclopropyl-N’-(4-methoxyphenyl)oxamide

Uniqueness

N-cyclopropyl-N’-(3-methoxyphenyl)oxamide is unique due to the presence of both the cyclopropyl and methoxyphenyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9(7-10)14-12(16)11(15)13-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFPIFBYPZSFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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